3-Methyl-3-buten-1-ol
3-Methyl-3-buten-1-ol
, also known as isoprenol or methallylcarbinol, belongs to the class of organic compounds known as primary alcohols. Primary alcohols are compounds comprising the primary alcohol functional group, with the general structure RCOH (R=alkyl, aryl). Thus, is considered to be a fatty alcohol lipid molecule. is soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). has been primarily detected in feces. Within the cell, is primarily located in the cytoplasm. can be converted into isopentenyl phosphate and isopentenyl-UTP. is a sweet and fruity tasting compound that can be found in herbs and spices. This makes a potential biomarker for the consumption of this food product.
Isopentenyl alcohol is a primary alcohol having the structure of isopentyl alcohol but with a double bond between C-3 and one of the C-4 atoms. It has a role as a metabolite. It is a primary alcohol and a homoallylic alcohol.
Isopentenyl alcohol is a primary alcohol having the structure of isopentyl alcohol but with a double bond between C-3 and one of the C-4 atoms. It has a role as a metabolite. It is a primary alcohol and a homoallylic alcohol.
Brand Name:
Vulcanchem
CAS No.:
763-32-6
VCID:
VC0123568
InChI:
InChI=1S/C5H10O/c1-5(2)3-4-6/h6H,1,3-4H2,2H3
SMILES:
CC(=C)CCO
Molecular Formula:
C5H10O
Molecular Weight:
86.13 g/mol
3-Methyl-3-buten-1-ol
CAS No.: 763-32-6
Reference Standards
VCID: VC0123568
Molecular Formula: C5H10O
Molecular Weight: 86.13 g/mol
CAS No. | 763-32-6 |
---|---|
Product Name | 3-Methyl-3-buten-1-ol |
Molecular Formula | C5H10O |
Molecular Weight | 86.13 g/mol |
IUPAC Name | 3-methylbut-3-en-1-ol |
Standard InChI | InChI=1S/C5H10O/c1-5(2)3-4-6/h6H,1,3-4H2,2H3 |
Standard InChIKey | CPJRRXSHAYUTGL-UHFFFAOYSA-N |
SMILES | CC(=C)CCO |
Canonical SMILES | CC(=C)CCO |
Boiling Point | 132.0 °C |
Description | , also known as isoprenol or methallylcarbinol, belongs to the class of organic compounds known as primary alcohols. Primary alcohols are compounds comprising the primary alcohol functional group, with the general structure RCOH (R=alkyl, aryl). Thus, is considered to be a fatty alcohol lipid molecule. is soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). has been primarily detected in feces. Within the cell, is primarily located in the cytoplasm. can be converted into isopentenyl phosphate and isopentenyl-UTP. is a sweet and fruity tasting compound that can be found in herbs and spices. This makes a potential biomarker for the consumption of this food product. Isopentenyl alcohol is a primary alcohol having the structure of isopentyl alcohol but with a double bond between C-3 and one of the C-4 atoms. It has a role as a metabolite. It is a primary alcohol and a homoallylic alcohol. |
Synonyms | 3-Methyl-3-buten-1-ol; 2-Methyl-1-buten-4-ol; 2-Methyl-4-hydroxy-1-butene; 3-Isopentenyl alcohol; 3-Methyl-3-buten-1-ol; 3-Methyl-3-butene-1-ol; 3-Methyl-3-butenol; 3-Methylenebutan-1-ol; 4-Hydroxy-2-methyl-1-butene; Isobutenylcarbinol; Isoprenol; Is |
Vapor Pressure | 3.55 mmHg |
PubChem Compound | 12988 |
Last Modified | Nov 11 2021 |
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